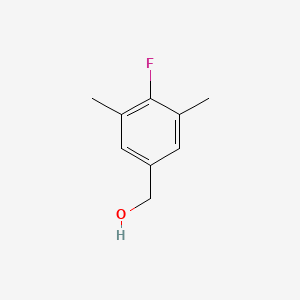
4-Fluoro-3,5-dimethylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3,5-dimethylbenzyl alcohol, also known as (4-fluoro-3,5-dimethylphenyl)methanol, is a chemical compound with the CAS Number: 886501-76-4 . It has a molecular weight of 154.18 and is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 . This indicates that the compound has a benzyl alcohol group with fluorine and methyl groups attached to the benzene ring. Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 154.18 .Scientific Research Applications
Protease Sensing and Fluorogenic Probes
4-Fluoro-3,5-dimethylbenzyl alcohol derivatives have been explored for their potential in developing protease-sensitive fluorogenic probes. These probes can undergo enzyme-initiated domino reactions, releasing parent phenol-based fluorophores, which are valuable for sensing applications such as detecting caspase-3 protease, a key mediator of apoptosis in mammalian cells (Richard et al., 2008).
Fluorescent Solvatochromic Dyes
The compound's derivatives have also been prepared as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which is correlated with solvent polarity. This property makes them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).
Redox Metabolism Imaging
A new fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD) was developed using a derivative of this compound. This substrate is non-fluorescent as a ketone but exhibits high fluorescence as an alcohol, making it a valuable tool for redox metabolism imaging, especially for enzymes implicated in androgen deactivation and neurosteroid activation (Yee, Balšánek, & Sames, 2004).
Alcohol Protecting Group
The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a derivative of this compound, has been introduced as a new protecting group for alcohols. This group is fully orthogonal with the p-methoxybenzyl group and can be removed under desilylation conditions, showing promise in the synthesis of complex organic molecules (Crich, Li, & Shirai, 2009).
Fluorescence Imaging Enhancement
Derivatives of this compound have been used to mitigate unwanted photophysical processes like blinking and photobleaching in organic fluorophores. This enhancement is crucial for applications in single-molecule fluorescence and fluorescence resonance energy transfer (FRET) imaging, where stable fluorescence is necessary (Dave et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQFZNSWAQOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2732543.png)
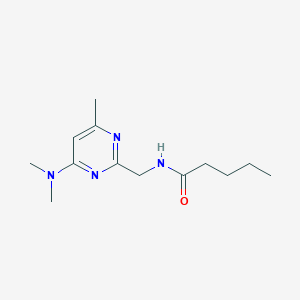
![1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2732548.png)
![[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine](/img/structure/B2732549.png)
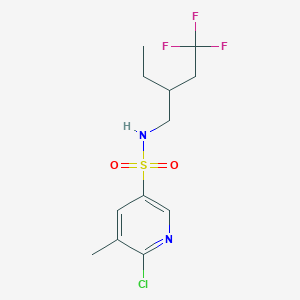
![5-[(4-benzylpiperidin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2732552.png)
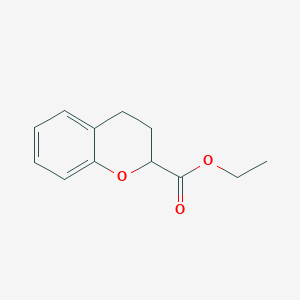
![4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2732554.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)
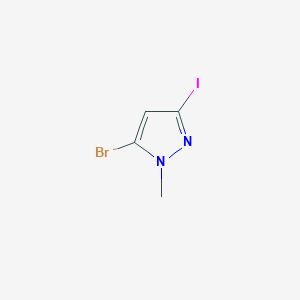
![7-[(2,6-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2732564.png)
![8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732565.png)
![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)
